N-Demethyltapentadol-o-glucuronide is a significant metabolite of tapentadol, an analgesic drug used primarily for the management of moderate to severe pain. This compound is formed through the process of glucuronidation, which is a common phase II metabolic pathway that enhances the solubility and excretion of drugs. The molecular formula for N-Demethyltapentadol-o-glucuronide is with a molecular weight of approximately 393.44 g/mol .
N-Demethyltapentadol-o-glucuronide is derived from tapentadol, which itself is synthesized from various precursors in pharmaceutical manufacturing. The glucuronidation process typically occurs in the liver, where specific enzymes, particularly UDP-glucuronosyltransferases, facilitate the conjugation reaction. This metabolite is prevalent in biological samples following tapentadol administration .
N-Demethyltapentadol-o-glucuronide is classified as a glucuronide metabolite. Glucuronides are compounds formed when glucuronic acid is conjugated to a drug or its metabolites, which serves to increase their hydrophilicity and facilitate renal excretion. This classification places N-Demethyltapentadol-o-glucuronide within the broader category of drug metabolites that undergo phase II metabolism.
The synthesis of N-Demethyltapentadol-o-glucuronide can be achieved through various methods, primarily involving enzymatic reactions facilitated by UDP-glucuronosyltransferases. The glucuronidation typically occurs at the hydroxyl group present in the structure of N-Demethyltapentadol.
The molecular structure of N-Demethyltapentadol-o-glucuronide features a complex arrangement that includes a phenolic core and a glucuronic acid moiety attached via an ether bond. This structure enhances its solubility and alters its pharmacokinetic properties compared to its parent compound, tapentadol.
N-Demethyltapentadol-o-glucuronide primarily undergoes hydrolysis and further metabolic transformations in vivo. Its formation from tapentadol involves the following key reactions:
The glucuronidation reaction typically requires specific conditions such as pH and temperature optimization to maximize yield and minimize by-products .
The mechanism of action for N-Demethyltapentadol-o-glucuronide primarily involves its role as an inactive metabolite in the pharmacological activity of tapentadol. While tapentadol itself exhibits analgesic properties through opioid receptor agonism and norepinephrine reuptake inhibition, N-Demethyltapentadol-o-glucuronide does not significantly bind to these receptors.
N-Demethyltapentadol-o-glucuronide is expected to be a solid at room temperature with high solubility in aqueous solutions due to its glucuronic acid component.
N-Demethyltapentadol-o-glucuronide has several scientific applications:
Tapentadol metabolism involves parallel Phase I and Phase II pathways. Following hepatic CYP450-mediated N-demethylation (primarily via CYP2C9/2C19), the resulting N-demethyltapentadol undergoes UGT-catalyzed conjugation with glucuronic acid to form N-demethyltapentadol-O-glucuronide [1] [7]. This reaction follows nucleophilic substitution (SN₂), where the oxygen atom of tapentadol's phenolic group attacks the C1 anomeric carbon of UDP-glucuronic acid (UDPGA), forming a β-configuration glucuronide linkage [3] [9]. The glucuronidation increases hydrophilicity, transforming N-demethyltapentadol (logP ~1.8) into a metabolite with >100-fold higher aqueous solubility (C₁₉H₂₉NO₇, MW 383.44 g/mol), facilitating renal excretion [1] . Critically, this metabolite lacks pharmacological activity, unlike some opioid glucuronides (e.g., morphine-6-glucuronide) [5] [7].
Table 1: Molecular Properties of Tapentadol Metabolites
Metabolite | Molecular Formula | Molecular Weight (g/mol) | LogP | Pharmacological Activity |
---|---|---|---|---|
Tapentadol | C₁₄H₂₃NO | 221.34 | 2.8 | Active (MOR agonist/NRI) |
N-demethyltapentadol | C₁₃H₂₁NO | 207.31 | 1.8 | Reduced activity |
N-demethyltapentadol-O-glucuronide | C₁₉H₂₉NO₇ | 383.44 | -1.2 | Inactive |
Tapentadol-O-glucuronide | C₂₀H₃₁NO₇ | 397.47 | -0.9 | Inactive |
N-Demethyltapentadol glucuronidation is predominantly mediated by hepatically enriched UGT isoforms. Reaction phenotyping studies identify UGT2B7 and UGT1A9 as primary catalysts, with kinetic parameters indicating high-affinity binding (Km < 50 μM) [2] [7]. These isoforms exhibit catalytic efficiency (Vₘₐₓ/Kₘ) 3–5-fold higher than minor contributors UGT1A1 and UGT1A8 [2] [9]. The reaction is influenced by genetic polymorphisms; UGT2B72 (His²⁶⁸Tyr) reduces glucuronidation velocity by ~30% *in vitro [2] [6]. Notably, rodent models poorly predict this metabolism due to the absence of UGT1A9 homologs and divergent UGT2B substrate specificity [6]. Intestinal UGTs (e.g., UGT1A10) contribute minimally (<5%), highlighting the liver’s dominant role [4] [9].
Table 2: UGT Isoform Selectivity for Tapentadol Metabolites
UGT Isoform | N-demethyltapentadol Glucuronidation | Tapentadol Glucuronidation | Tissue Localization | Polymorphic Variants Impacting Activity |
---|---|---|---|---|
UGT2B7 | Primary (Km = 18 ± 3 μM) | Primary (Km = 22 ± 4 μM) | Liver, Kidney | *2 (↓30% activity) |
UGT1A9 | Primary (Km = 29 ± 5 μM) | Minor | Liver, Intestine | *1b (↓20% activity) |
UGT1A1 | Minor | Not detected | Liver, BBB endothelium | *28 (↓70% activity) |
UGT1A8 | Minor | Minor | Intestine | *2 (↑ activity) |
The metabolic fate of tapentadol diverges into two major branches:
Clearance kinetics differ markedly: N-demethyltapentadol undergoes secondary glucuronidation (half-life = 5.2h), while its glucuronide is excreted unchanged in urine within 24h [5] [7]. This contrasts tapentadol-O-glucuronide, which is eliminated 3x faster due to higher UGT affinity [7].
Table 3: Pharmacokinetic Comparison of Key Tapentadol Metabolites
Parameter | N-demethyltapentadol | N-demethyltapentadol-O-glucuronide | Tapentadol-O-glucuronide |
---|---|---|---|
Formation route | CYP2C9/2C19 | UGT2B7/1A9 conjugation of N-demethyltapentadol | UGT2B7 conjugation of tapentadol |
% Metabolic yield | 13% | 11% | 70% |
Renal excretion | <1% unchanged | 95% unchanged | 97% unchanged |
Elimination half-life | 5.2 ± 1.3h | 4.1 ± 0.9h | 3.9 ± 0.7h |
Protein binding | 80% | 10–15% | 8–12% |
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